TCID

Übersicht

Beschreibung

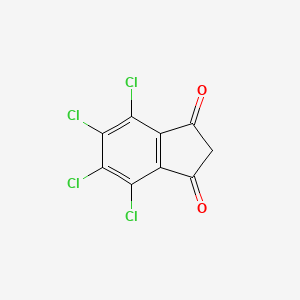

4,5,6,7-Tetrachloroindan-1,3-dione, commonly referred to as TCID, is a potent and selective inhibitor of neuronal ubiquitin C-terminal hydrolase L3 (UCH-L3). This compound has garnered significant attention due to its ability to diminish glycine transporter GlyT2 ubiquitination in brainstem and spinal cord primary neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloroindan-1,3-dione typically involves the chlorination of indan-1,3-dione. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination at the 4,5,6, and 7 positions of the indan-1,3-dione ring.

Industrial Production Methods: In industrial settings, the production of 4,5,6,7-Tetrachloroindan-1,3-dione may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: 4,5,6,7-Tetrachloroindan-1,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Derivaten mit höherem Oxidationszustand oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung weniger chlorierter Indan-1,3-dion-Derivate führen.

Substitution: Halogensubstitutionsreaktionen können auftreten, bei denen Chloratome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Tetrachloroindan-1,3-dion-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion teilweise dechlorierte Indan-1,3-dion-Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Virology and Infectious Disease Research

TCID is primarily utilized in virology to assess viral infectivity. The TCID50 assay measures the dilution at which 50% of the cells exhibit cytopathic effects (CPE). This method is essential for:

- Virus Characterization : Determining the virulence and pathogenicity of different viral strains.

- Vaccine Development : Evaluating the efficacy of vaccines by measuring the reduction in TCID50 after vaccination.

- Antiviral Drug Testing : Assessing the effectiveness of antiviral compounds by comparing TCID50 values before and after treatment with potential drugs.

For instance, a study highlighted the use of TCID50 to establish antiviral activity against Respiratory Syncytial Virus (RSV), demonstrating consistent results over extended periods, which is critical for high-throughput screening (HTS) campaigns .

Drug Development and Screening

In pharmaceutical research, this compound plays a pivotal role in drug discovery and development:

- High-Throughput Screening : this compound assays can be adapted for HTS to evaluate large libraries of compounds for antiviral activity. For example, using focused infectious clones (FICs) instead of live viruses has been shown to enhance assay robustness against unstable viruses .

- Case Studies : Research on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) employed TCID50 to identify effective anti-viral compounds, showcasing its utility in screening potential therapeutic agents .

Industrial Applications

Beyond laboratory settings, this compound methodologies have implications in industrial processes:

- Food Safety : The stability of glycosidic bonds in food matrices has been studied using this compound techniques to assess the safety and stability of food additives like steviol glycosides. This ensures that food products maintain their integrity during processing .

- Biotechnology : Recent advancements have demonstrated that temperature-cycle-induced deracemization (this compound) can enhance yields in industrial chemical processes. This application focuses on optimizing conditions for asymmetric synthesis, crucial for producing chiral compounds used in agrochemicals .

Emerging Technologies

Recent innovations have integrated this compound with advanced imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy combined with Lab-on-a-Chip technology. This integration allows for real-time observation of viral interactions at the single-molecule level, significantly enhancing our understanding of viral dynamics and host interactions .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Virology | Measures viral infectivity via TCID50 | Essential for vaccine efficacy and virus characterization |

| Drug Development | Used in HTS to identify antiviral compounds | Successful screening against RSV using FICs |

| Food Safety | Assesses stability of food additives | Stability studies on steviol glycosides in various matrices |

| Industrial Biotechnology | Enhances yields in chemical synthesis through temperature cycling | Improved deracemization processes for chiral compound production |

Wirkmechanismus

The primary mechanism of action of 4,5,6,7-Tetrachloroindan-1,3-dione involves the inhibition of UCH-L3, an enzyme that plays a crucial role in the ubiquitin-proteasome system. By inhibiting UCH-L3, TCID reduces the ubiquitination of glycine transporter GlyT2 in neurons, which can affect neurotransmitter regulation and neuronal function .

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrachloroindan-1,3-dion ist einzigartig in seiner hohen Selektivität für UCH-L3 gegenüber anderen Ubiquitin-Hydrolasen wie UCH-L1. Ähnliche Verbindungen umfassen:

4,5,6,7-Tetrachloroindan-1,3-dion-Derivate: Diese Verbindungen teilen die Grundstruktur, unterscheiden sich aber im Substitutionsmuster oder in zusätzlichen funktionellen Gruppen.

Andere UCH-Inhibitoren: Verbindungen wie LDN-57444 und NU6027 hemmen ebenfalls Ubiquitin-Hydrolasen, jedoch mit unterschiedlichen Selektivitätsprofilen und Potenzen.

Die Einzigartigkeit von 4,5,6,7-Tetrachloroindan-1,3-dion liegt in seiner potenten und selektiven Hemmung von UCH-L3, was es zu einem wertvollen Werkzeug für die Untersuchung des Ubiquitin-Proteasom-Systems und seiner Rolle in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

TCID, or Temperature Cycle Induced Deracemization , primarily functions as a selective inhibitor of ubiquitin C-terminal hydrolase-L3 (UCH-L3). This compound has garnered attention in the field of biochemistry for its specific biological activities and potential applications in therapeutic contexts.

This compound exhibits a potent inhibitory effect on UCH-L3, with an IC50 value of 0.6 μM , indicating its effectiveness at low concentrations. The compound shows over 100-fold selectivity for UCH-L3 compared to UCH-L1, which is significant for targeted therapeutic strategies aimed at modulating protein degradation pathways in various diseases, including neurodegenerative disorders and cancers .

Biological Implications

The inhibition of UCH-L3 by this compound has been linked to the modulation of glycine transporter GlyT2 ubiquitination in primary neurons from the brain stem and spinal cord. This process is crucial for maintaining neurotransmitter homeostasis and neuronal function. Research indicates that this compound diminishes the ubiquitination of GlyT2, potentially influencing synaptic transmission and plasticity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in different contexts:

- Neuronal Function : A study by de Juan-Sanz et al. (2013) demonstrated that the turnover of GlyT2 is dependent on its ubiquitination status, which can be modulated by this compound. The inhibition of UCH-L3 by this compound may thus provide insights into therapeutic approaches for disorders characterized by altered glycine signaling .

- Antiviral Activity : Although not directly related to this compound as a compound, the concept of TCID50 (50% tissue culture infectious dose) has been widely used in virology to measure viral infectivity. For instance, research involving UV light treatment has utilized TCID50 assays to assess the efficacy of viral inactivation methods, highlighting the importance of understanding viral dynamics in relation to compounds like this compound .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| Target Enzyme | UCH-L3 |

| IC50 | 0.6 μM |

| Selectivity Ratio | >100-fold over UCH-L1 |

| Biological Role | Modulates GlyT2 ubiquitination |

| Potential Applications | Neurodegenerative diseases, cancer therapy |

Eigenschaften

IUPAC Name |

4,5,6,7-tetrachloroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLAOWFFKWRNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369561 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30675-13-9 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Viral replication: Researchers use TCID50 to assess the ability of a virus to replicate in different cell types and under various conditions. [, , , ]

- Vaccine development: this compound50 is crucial for determining the potency of viral vaccines and assessing their effectiveness in inducing an immune response. [, , , , ]

- Antiviral drug efficacy: This method helps evaluate the effectiveness of antiviral drugs in inhibiting viral replication and reducing viral load. [, , ]

Q1: What is TCID50?

A1: this compound50 stands for 50% Tissue Culture Infective Dose. It represents the dilution of a virus required to infect 50% of a specific cell culture. It is a common method to quantify infectious virus titers. [, , ]

Q2: How is TCID50 determined?

A2: Serial dilutions of a virus-containing sample are prepared and added to susceptible cell cultures. After an incubation period, the cultures are examined for cytopathic effects (CPE), which are visible changes in the cells caused by viral infection. The dilution at which 50% of the cultures show CPE is used to calculate the this compound50. [, , ]

Q3: Why is TCID50 important in virology research?

A3: this compound50 is crucial for various aspects of virology research, including studying viral replication, evaluating vaccine efficacy, and assessing the effectiveness of antiviral drugs. [, , , , ]

Q4: Can you provide examples of how TCID50 is used in research?

A4: * In a study on influenza virus infectivity, researchers used this compound50 to determine how different fatty acid compositions in cell cultures affected viral production. []* Researchers investigated the virulence of different isolates of Piscirickettsia salmonis in coho salmon by determining the cumulative mortality rates at various this compound50 doses. []* A study evaluated the immunogenicity of a rabies vaccine by measuring the seroconversion rates in mice, foxes, and dogs after administering different this compound50 doses via various routes. []

Q5: What are the limitations of the TCID50 assay?

A5: The this compound50 assay can be time-consuming and labor-intensive. It also relies on the visual observation of CPE, which can be subjective and prone to variability. Furthermore, the assay requires standardized cell lines and culture conditions to ensure accurate and reproducible results. [, , ]

Q6: Are there alternative methods to quantify infectious virus titers?

A6: Yes, alternative methods include plaque assays, which count the number of virus-induced plaques formed on a cell monolayer, and quantitative PCR (qPCR), which measures the amount of viral nucleic acid present in a sample. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.